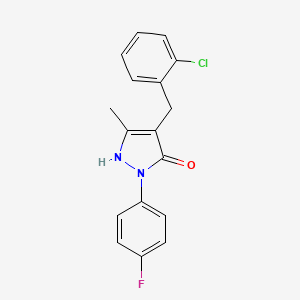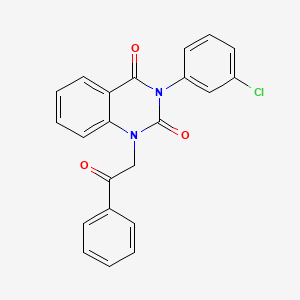
2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes benzylsulfanyl, diphenylmethyl, and hydroxy groups attached to a dihydropyrimidinone core
Méthodes De Préparation
The synthesis of 2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a benzylthiol.
Attachment of the Diphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where diphenylmethane is used as the alkylating agent in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbonyl group back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The aromatic rings in the diphenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mécanisme D'action
The mechanism of action of 2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The molecular pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with similar compounds such as:
2-Benzylsulfanylbenzothiazole: Known for its antimicrobial properties.
Diphenylmethane Derivatives: Used in various applications, including as intermediates in organic synthesis and in the fragrance industry.
Other Dihydropyrimidinones: These compounds are studied for their diverse biological activities and potential therapeutic applications.
The uniqueness of 2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H20N2O2S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
5-benzhydryl-2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H20N2O2S/c27-22-21(20(18-12-6-2-7-13-18)19-14-8-3-9-15-19)23(28)26-24(25-22)29-16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H2,25,26,27,28) |
Clé InChI |
HHCBYHPBZGSTDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B14963007.png)

![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B14963025.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14963030.png)
![methyl [5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B14963033.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14963035.png)



![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B14963065.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14963070.png)
![6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14963096.png)
![11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14963101.png)
![3,4,5-trimethoxy-N-[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14963104.png)
